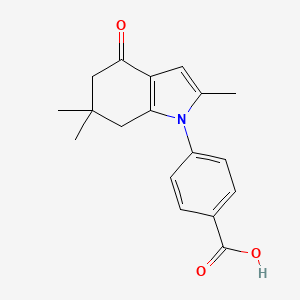
4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzoic acid moiety attached to an indole ring system, which is further substituted with a trimethyl group and a ketone functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde
生物活性
The compound 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid , also known as 3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid , has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H19NO3, with a molecular weight of approximately 299.35 g/mol. The structure features a benzoic acid moiety linked to a tetrahydroindole derivative, which is significant for its biological properties.
1. Anti-inflammatory Activity
Research has indicated that derivatives of the tetrahydroindole structure exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A study demonstrated that a related compound showed an IC50 value of 150 nM for COX-2 inhibition with a high selectivity index (COX-1/COX-2 inhibition ratio: 570.6), suggesting that similar derivatives may possess anti-inflammatory properties .
2. Anticancer Properties
The biological activity of indole derivatives has been explored in various cancer models. For instance, compounds structurally related to this compound have demonstrated submicromolar activity against different tumor cell lines. These compounds are believed to induce apoptosis and inhibit proliferation in cancer cells .
3. Cholinesterase Inhibition
Some studies have explored the potential of indole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is significant for treating neurodegenerative diseases such as Alzheimer's disease. The binding affinity and inhibition kinetics of these compounds are currently under investigation .
Case Studies
Case Study 1: Anti-inflammatory Activity
In vitro studies have shown that the compound exhibits promising anti-inflammatory effects by inhibiting COX enzymes. The results indicate that it could be developed into a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Activity
In a study involving human cancer cell lines, derivatives of the compound were tested for cytotoxicity. Results indicated that certain modifications to the indole structure enhanced anticancer activity significantly compared to unmodified compounds.
Research Findings Summary
属性
IUPAC Name |
4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-8-14-15(9-18(2,3)10-16(14)20)19(11)13-6-4-12(5-7-13)17(21)22/h4-8H,9-10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPFRAPHOJTGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)C(=O)O)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














